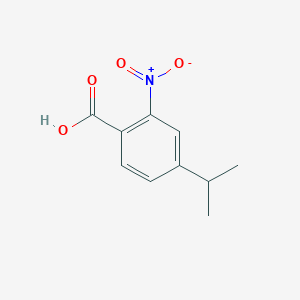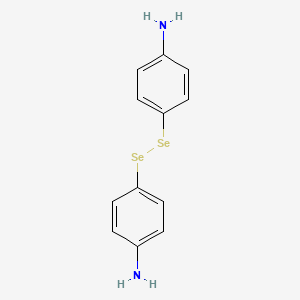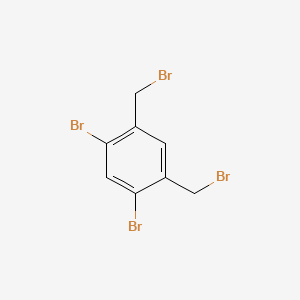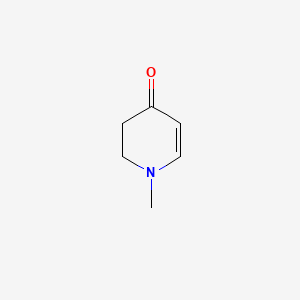
4(1H)-Pyridinone, 2,3-dihydro-1-methyl-
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques. For example, the structure of 1H-Indene, 2,3-dihydro-4-methyl- is available as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
Again, while specific information on “4(1H)-Pyridinone, 2,3-dihydro-1-methyl-” is lacking, similar compounds like 1H-Indole-3-carbaldehyde have been used in multicomponent reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined experimentally. For instance, 1-Indanone has a density of 1.1±0.1 g/cm^3, a boiling point of 244.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.4 mmHg at 25°C .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “4(1H)-Pyridinone, 2,3-dihydro-1-methyl-”, also known as “1-methyl-2,3-dihydropyridin-4-one”:
Pharmaceutical Development
4(1H)-Pyridinone derivatives are extensively studied for their potential in pharmaceutical applications. This compound exhibits significant biological activity, making it a promising candidate for drug development. It has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The unique structure of 4(1H)-Pyridinone allows it to interact with various biological targets, leading to the development of novel therapeutic agents .
Catalysis in Organic Synthesis
In organic chemistry, 4(1H)-Pyridinone compounds are valuable as catalysts in various chemical reactions. Their ability to stabilize transition states and intermediates makes them effective in promoting reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. This application is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Coordination Chemistry
The compound’s ability to act as a ligand in coordination chemistry is another significant application. 4(1H)-Pyridinone can form stable complexes with various metal ions, which are useful in catalysis, material science, and bioinorganic chemistry. These metal complexes have been studied for their potential in catalyzing important industrial processes and in the development of new materials with unique properties .
Neuroprotective Agents
Recent studies have shown that 4(1H)-Pyridinone derivatives may have neuroprotective properties. These compounds are being investigated for their potential to protect neurons from damage caused by oxidative stress and neurodegenerative diseases. This research could lead to the development of new treatments for conditions such as Alzheimer’s and Parkinson’s diseases.
Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Orientations Futures
The future directions in the study of a compound depend on its potential applications. While specific information on “4(1H)-Pyridinone, 2,3-dihydro-1-methyl-” is lacking, similar compounds like 1H-Indole-3-carbaldehyde have been used in sustainable multicomponent reactions, suggesting potential future directions in this area .
Mécanisme D'action
Target of Action
1-Methyl-2,3-dihydropyridin-4-one, also known as 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, is a derivative of the 1,4-dihydropyridine (1,4-DHP) class of compounds . The primary targets of this class of compounds are calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which are essential for various cellular processes including muscle contraction, neurotransmitter release, and cell growth .
Mode of Action
The compound interacts with its targets, the calcium channels, by binding to them and inhibiting their function . This inhibition restricts the influx of calcium ions into the cell, leading to changes in cellular processes that depend on calcium signaling .
Biochemical Pathways
The inhibition of calcium channels affects several biochemical pathways. For instance, it can impact muscle contraction, neurotransmitter release, and cell growth, all of which rely on calcium signaling
Pharmacokinetics
Other 1,4-dhp derivatives are known to be well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys . The bioavailability of these compounds can be influenced by factors such as the specific formulation and route of administration.
Result of Action
The molecular and cellular effects of 1-methyl-2,3-dihydropyridin-4-one’s action are largely dependent on its inhibition of calcium channels. By restricting calcium influx, it can alter cellular processes such as muscle contraction and neurotransmitter release . This can lead to various physiological effects, including vasodilation and reduced blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-2,3-dihydropyridin-4-one. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other substances in the body, such as food or other drugs, can influence its absorption and overall efficacy .
Propriétés
IUPAC Name |
1-methyl-2,3-dihydropyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-4-2-6(8)3-5-7/h2,4H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVXQMLPGIHTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



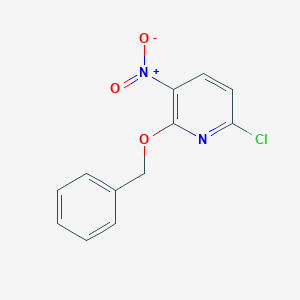
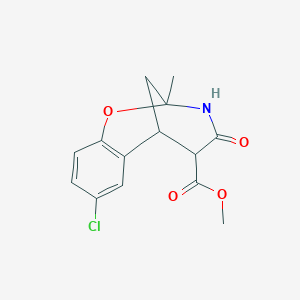
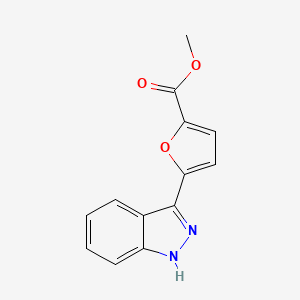
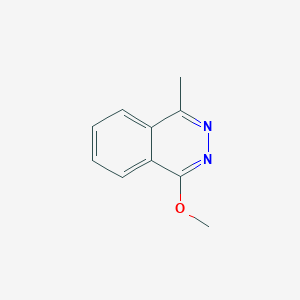


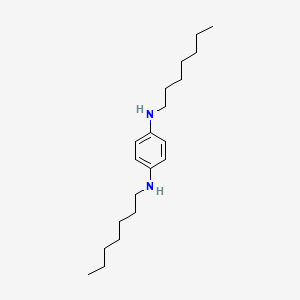

![Gallium tris[bis(trimethylsilyl)amide]](/img/structure/B3131460.png)


